molecular formula C10H11NO B8610010 3-Ethyl-4-methoxybenzonitrile

3-Ethyl-4-methoxybenzonitrile

Cat. No.: B8610010
M. Wt: 161.20 g/mol
InChI Key: KKJUMBKEXLFQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-methoxybenzonitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-ethyl-4-methoxybenzonitrile

InChI

InChI=1S/C10H11NO/c1-3-9-6-8(7-11)4-5-10(9)12-2/h4-6H,3H2,1-2H3

InChI Key

KKJUMBKEXLFQHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-4-methoxybenzonitrile (12-1, 0.3 g, 1.42 mmol) in DMF (14 mL) was added tetraethyltin (0.56 mL, 2.83 mmol), bis(tri-t-butylphosphine) palladium(0) (0.072 g, 0.141 mmol), and lithium chloride (0.18 g, 4.24 mmol) and the system was heated to 135° C. for 30 minutes in a microwave reactor. The mixture was partitioned between saturated NaHCO3 and EtOAc. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated. The crude material was purified by gradient elution on silica gel (0 to 10% EtOAc in hexanes) to yield the desired product (12-2) as a clear oil. ESI+MS [M+H]+ C10H11NO: 162.1 found, 162.2 required.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0.072 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 3-bromo-4-methoxybenzonitrile (8-1, 0.3 g, 1.42 mmol) in DMF (14 mL) was added tetraethyl tin (0.56 mL, 2.83 mmol), bis-tri-t-butylphosphine palladium (0.072 g, 0.141 mmol), and lithium chloride (0.18 g, 4.24 mmol) and the system was heated to 135° C. for 30 minutes in a microwave reactor. The mixture was partitioned between saturated NaHCO3 and EtOAc. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated. The crude material was purified by gradient elution on silica gel (0 to 10% EtOAc in hexanes) to yield the desired product (8-2) as a clear oil. ESI+ MS [M+H]+ C10H11NO: 162.1 found, 162.2 required.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
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reactant
Reaction Step One
[Compound]
Name
bis-tri-t-butylphosphine palladium
Quantity
0.072 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One

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